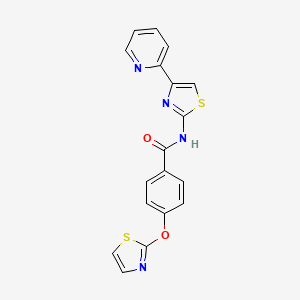
3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Structural Diversity via Alkylation and Ring Closure Reactions
One notable application involves the generation of structurally diverse compound libraries through alkylation and ring closure reactions. For instance, a ketonic Mannich base derived from 2-acetylthiophene served as a starting material in various alkylation and ring closure reactions to produce a wide range of compounds including dithiocarbamates, thioethers, and several NH-azole derivatives. Such methodologies facilitate the exploration of chemical space for potential pharmaceutical and material science applications (Roman, 2013).
Antidepressant Activity of Phenyl-thiophene Derivatives
In the realm of pharmacology, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. This research underscores the potential of thiophene-based scaffolds in the development of new antidepressant medications, highlighting the importance of structural diversification in drug discovery (Mathew, Suresh, & Anbazhagan, 2014).
Anti-Tumor Potential of Bis-Pyrazolyl-Thiazoles
Additionally, the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes revealed promising anti-tumor activities against hepatocellular carcinoma cell lines. This study exemplifies the application of thiophene derivatives in the search for novel anti-tumor agents, providing a foundation for further research into their mechanism of action and potential clinical applications (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Surface Coating Applications
Moreover, heterocyclic compounds based on pyrimidine derivatives demonstrated significant antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. This research indicates the potential of thiophene and pyrimidine derivatives in developing new antimicrobial coatings, which could have wide-ranging applications in healthcare and industry to prevent microbial growth and spread (El‐Wahab et al., 2015).
Electrochromic Materials Development
Finally, the development of donor-acceptor polymeric electrochromic materials employing thiophene derivatives showcases the utility of such compounds in creating advanced materials with potential applications in smart windows, displays, and low-energy consumption devices. The described polymers exhibit high coloration efficiency and fast response times, essential for the development of efficient electrochromic devices (Zhao et al., 2014).
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c21-18(8-14-23-16-5-2-1-3-6-16)20-15-19(9-11-22-12-10-19)17-7-4-13-24-17/h1-7,13H,8-12,14-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPHGFWDCCNLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2670693.png)

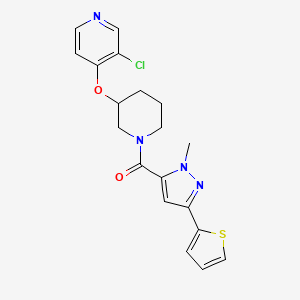
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2670699.png)
![7-Fluoro-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2670700.png)
![6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2670701.png)
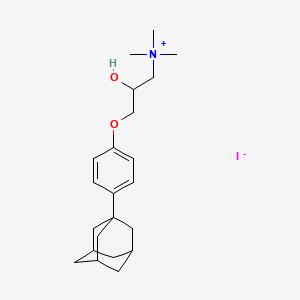
![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2670706.png)
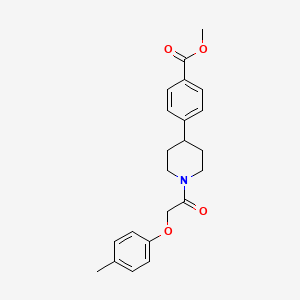
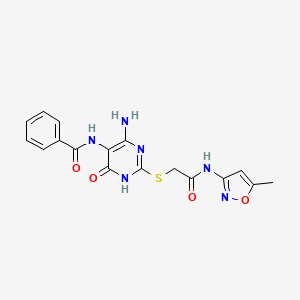
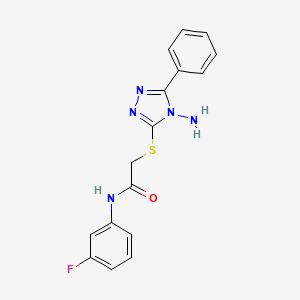
![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B2670714.png)
